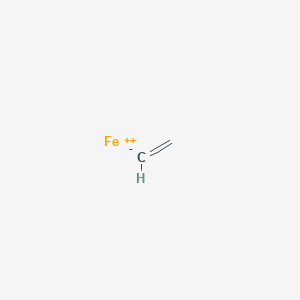
Ethene;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ethene;iron(2+) can be synthesized through the reaction of ethene with iron(2+) salts. One common method involves the reaction of ethene with iron(2+) chloride in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the ethene ligand coordinating to the iron(2+) ion to form the desired complex.
Industrial Production Methods
Industrial production of ethene;iron(2+) often involves the use of high-purity ethene gas and iron(2+) salts. The reaction is carried out in large reactors, with careful control of temperature and pressure to ensure optimal yield and purity of the product. The resulting compound is then purified through various techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Ethene;iron(2+) undergoes several types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: The iron(2+) ion can be reduced to iron(0) using reducing agents.
Substitution: The ethene ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Ligand substitution reactions often involve the use of other alkenes or phosphines as substituting ligands.
Major Products Formed
Oxidation: The major product is typically an iron(3+) complex.
Reduction: The major product is often an iron(0) complex.
Substitution: The major products are new coordination complexes with different ligands.
科学的研究の応用
Ethene;iron(2+) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: It is studied for its potential role in biological systems, particularly in the context of iron metabolism and transport.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of ethene;iron(2+) involves the coordination of the ethene ligand to the iron(2+) ion. This coordination alters the electronic structure of the iron ion, making it more reactive in various chemical processes. The molecular targets and pathways involved depend on the specific reaction or application, but generally involve the interaction of the iron(2+) ion with other molecules or ions.
類似化合物との比較
Ethene;iron(2+) can be compared with other similar compounds, such as:
Zeise’s salt: A well-known ethene complex with platinum.
Bis(ethylene)nickel(0): A nickel complex with ethene ligands.
Cyclooctadieneiron(0): An iron complex with cyclooctadiene ligands.
These compounds share similar coordination chemistry but differ in their metal centers and specific reactivity
特性
CAS番号 |
138605-67-1 |
|---|---|
分子式 |
C2H3Fe+ |
分子量 |
82.89 g/mol |
IUPAC名 |
ethene;iron(2+) |
InChI |
InChI=1S/C2H3.Fe/c1-2;/h1H,2H2;/q-1;+2 |
InChIキー |
PPTWPTCTEZHOEX-UHFFFAOYSA-N |
正規SMILES |
C=[CH-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


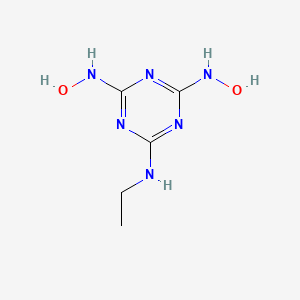
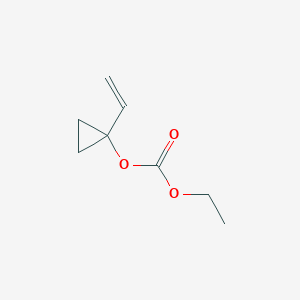
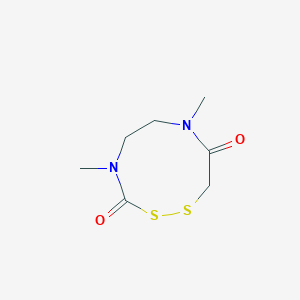
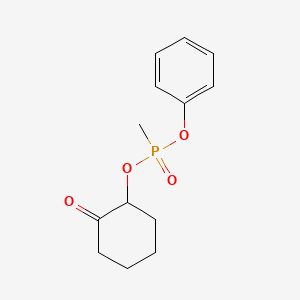

![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)

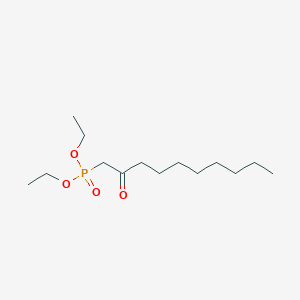

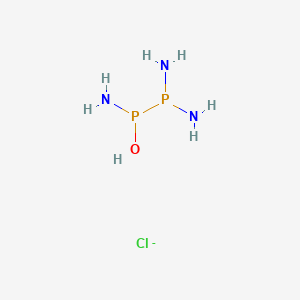

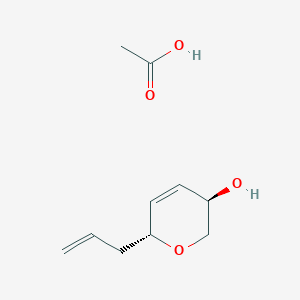
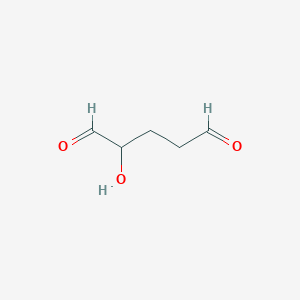
![1-Butanol, 3-methyl-2-[[(1S)-1-phenyl-3-butenyl]amino]-, (2S)-](/img/structure/B14267540.png)
